molecular formula C8H20Cl2N2 B1389702 N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride CAS No. 1185300-20-2

N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride

Cat. No.: B1389702
CAS No.: 1185300-20-2
M. Wt: 215.16 g/mol
InChI Key: SZSKPYICNFMRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a cyclopentyl group and another by a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride typically involves the reaction of cyclopentylamine with N-methylethane-1,2-diamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include water or ethanol.

    Catalyst: Hydrochloric acid acts as a catalyst and also provides the dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with controlled temperature and pressure.

    Purification: The product is purified using crystallization or distillation techniques.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it back to primary amines.

    Substitution: Nucleophilic substitution reactions where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Halides, alcohols, or thiols.

Major Products

    Oxidation Products: Amine oxides.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include:

    Enzyme Inhibition: Binding to enzyme active sites and preventing substrate access.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopentyl-N,N’-dimethylethane-1,2-diamine
  • N-Methylcyclopentylamine
  • Cyclopentylamine

Uniqueness

N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and methyl groups provide steric hindrance and electronic effects that influence its reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-cyclopentyl-N'-methylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(7-6-9)8-4-2-3-5-8;;/h8H,2-7,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSKPYICNFMRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride
Reactant of Route 5
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Cyclopentyl-N-methylethane-1,2-diamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.